Tetraborane(10), with the chemical formula B₄H₁₀, is a boron hydride compound consisting of four boron atoms and ten hydrogen atoms. It was first discovered by Alfred Stock and Carl Massenez in 1912. Tetraborane(10) is classified as an arachno cluster and exhibits a unique butterfly geometry characterized by multicenter bonding, which is common among boron hydrides. The compound has a low boiling point of 18 °C, making it gaseous at room temperature, and it is known for its foul smell and toxicity .
Subsequent reactions lead to the formation of more complex boron hydrides. Tetraborane(10) also reacts with alkynes to produce new carbaboranes, demonstrating its versatility in forming new compounds .
Tetraborane(10) is highly toxic and poses significant health risks upon exposure. Studies have shown that it can be lethal to laboratory animals such as rabbits and rats when administered in small daily doses. The compound's biological activity is primarily linked to its ability to disrupt cellular processes, leading to fatal outcomes .
Tetraborane(10) can be synthesized through several methods:
These methods highlight the compound's accessibility for research and industrial applications.
Tetraborane(10) has several applications due to its unique chemical properties:
Interaction studies involving tetraborane(10) have revealed its reactivity with various organic compounds, particularly alkynes and amines. For instance, reactions with substituted alkynes yield new nido-dicarbapentaboranes and arachno-monocarbapentaboranes . These studies are crucial for understanding how tetraborane can be used to create novel materials with desirable properties.
Tetraborane(10) shares similarities with several other boron hydride compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Structure Type | Unique Features |
---|---|---|---|
Diborane | B₂H₆ | Cluster | Simplest boron hydride; used as a precursor for other boranes. |
Pentaborane | B₅H₁₁ | Cluster | More complex structure; higher stability than tetraborane. |
Decaborane | B₁₀H₁₄ | Cluster | Larger cluster; used in high-energy applications but more stable than tetraborane. |
Boron Trifluoride | BF₃ | Molecular | Not a hydride; used as a Lewis acid in organic synthesis. |
Tetraborane(10) is unique due to its specific arachno structure and high reactivity compared to these similar compounds, making it particularly valuable in synthetic chemistry and materials science .
Tetraborane(10), with the chemical formula B₄H₁₀, exhibits a distinctive three-dimensional structure characterized by a "butterfly" geometry [1]. This unique arrangement consists of four boron atoms forming a folded diamond-like framework, with the boron atoms positioned at the vertices of this non-planar structure [3]. The molecule belongs to the C₂ᵥ point group, which reflects its overall symmetry properties [8].
The butterfly structure of tetraborane(10) can be visualized as two triangular faces (B₁B₂B₃ and B₁B₃B₄) joined along a common edge (B₁-B₃), creating a dihedral angle of approximately 117.1-117.2° between these two planes [3] [9]. This folded configuration is fundamental to the compound's stability and reactivity patterns [8].
In this arrangement, each boron atom achieves an electron-deficient coordination environment, with the four boron atoms collectively forming the skeletal framework of the molecule [12]. The hydrogen atoms are distributed around this boron framework, with some positioned as terminal hydrogens bonded to single boron atoms, while others serve as bridging hydrogens connecting two boron atoms [19].
The butterfly geometry of tetraborane(10) represents a significant structural motif in boron hydride chemistry, serving as a fundamental example of how electron-deficient elements can form stable molecular structures through unconventional bonding arrangements [8] [12].
Wade's rules provide a theoretical framework for predicting and understanding the structures of boron hydride clusters by calculating the total number of skeletal electron pairs (SEP) available for cluster bonding [6]. When applied to tetraborane(10), these rules offer valuable insights into its structural classification and bonding characteristics [21].
To apply Wade's rules to tetraborane(10), we must first determine the total number of valence electrons in the molecule [6]:
Next, we subtract the electrons involved in terminal boron-hydrogen bonds [6]. In tetraborane(10), there are six terminal B-H bonds, each requiring 2 electrons:
According to Wade's rules, a cluster with n vertices (where n is the number of boron atoms) and n+1 skeletal electron pairs would form a closo structure [6]. For tetraborane(10), n = 4, so n+1 = 5 skeletal electron pairs would be required for a closo structure [21]. Since tetraborane(10) indeed has 5 skeletal electron pairs, it would initially appear to fit the closo classification [6].
However, the actual structure of tetraborane(10) is not closo but arachno, which typically requires n+3 skeletal electron pairs (where n-2 = 4, so n = 6) [6]. This apparent discrepancy is resolved by recognizing that tetraborane(10) can be viewed as derived from a six-vertex parent structure with two vertices missing, making it an arachno derivative of a hexaborane framework [12] [21].
Tetraborane(10) is classified as an arachno-cluster within the systematic framework of boron hydride structures [8]. The term "arachno" (derived from Greek, meaning "spider's web") refers to a specific structural type in which the boron framework is relatively open compared to more compact cluster types [12].
In the hierarchical classification of boron hydrides, clusters are categorized as closo (closed), nido (nest-like), arachno (web-like), or hypho (net-like), depending on their skeletal electron count and structural characteristics [6]. Tetraborane(10), as an arachno-cluster, represents a structure that is derived conceptually by removing two vertices from a parent closo-polyhedron [12].
The arachno classification of tetraborane(10) has several important structural and chemical implications:
The molecule possesses a more open framework compared to nido or closo boranes, with the boron atoms arranged in a butterfly-like configuration rather than a closed polyhedron [8] [12].
As an arachno-cluster, tetraborane(10) has a higher hydrogen-to-boron ratio (10:4) compared to nido or closo boranes, reflecting the additional hydrogen atoms needed to satisfy the valence requirements of the more open boron framework [8].
The arachno structure influences the reactivity patterns of tetraborane(10), particularly its tendency to undergo structural rearrangements and its interactions with nucleophiles and electrophiles [8] [12].
The structural relationship between tetraborane(10) and other borane clusters can be understood through the conceptual removal of vertices from a parent polyhedron, illustrating the systematic nature of boron hydride structures [12].
The arachno classification provides a theoretical framework for understanding the structure, bonding, and reactivity of tetraborane(10) within the broader context of boron hydride chemistry [8] [12].
Tetraborane(10) exemplifies the concept of multicenter bonding, a fundamental characteristic of electron-deficient compounds where conventional two-center two-electron bonds are insufficient to explain molecular stability [10]. The multicenter bonding in tetraborane(10) involves the delocalization of electron pairs over more than two atoms, creating bonding interactions that extend beyond traditional covalent bonds [26].
The most prominent multicenter bonding feature in tetraborane(10) is the presence of three-center two-electron (3c-2e) bonds, particularly in the form of B-H-B bridges [24]. In these bridges, a single hydrogen atom forms bonds with two boron atoms simultaneously, with two electrons shared among three atoms (two boron atoms and one hydrogen atom) [26]. This arrangement allows the electron-deficient boron atoms to achieve greater electronic stability despite having fewer electrons than would be required for conventional bonding [10] [24].
The multicenter bonding in tetraborane(10) can be characterized by several key features:
The B-H-B bridges represent 3c-2e bonds where the electron density is distributed across three atoms rather than concentrated between two atoms [24] [26].
The electron density in these multicenter bonds is not evenly distributed, with the bridging hydrogen atoms positioned asymmetrically between the two boron atoms they connect [3] [24].
The multicenter bonding contributes to the overall stability of the molecule despite its electron deficiency, allowing the formation of a stable structure with fewer electrons than would be predicted by conventional bonding models [10] [26].
The delocalized nature of the electron density in multicenter bonds influences the physical and chemical properties of tetraborane(10), including its reactivity patterns and spectroscopic characteristics [24].
The multicenter bonding in tetraborane(10) represents a departure from classical bonding theory and illustrates the unique electronic structures that can arise in electron-deficient compounds [10] [24] [26].
The hydrogen bridge bonds in tetraborane(10) represent a critical structural feature that contributes significantly to the molecule's stability and unique properties [3]. These bridges involve hydrogen atoms that simultaneously bond to two boron atoms, forming three-center two-electron (3c-2e) bonds that help distribute electron density across the electron-deficient boron framework [24].
Tetraborane(10) contains four B-H-B bridges, which can be identified as B₁-H-B₃, B₃-H-B₂, B₂-H-B₄, and B₄-H-B₁ in the molecular structure [19] [23]. These bridging hydrogens exhibit several distinctive characteristics:
Asymmetric positioning: The bridging hydrogen atoms are not positioned equidistantly between the two boron atoms they connect [3]. Electron diffraction studies have shown that the B-H distances within each bridge are unequal, with one B-H bond typically being shorter than the other [3] [9].
Spatial orientation: The bridging hydrogen atoms are situated slightly above the plane defined by the three boron atoms of each H₂B(HB)₂ moiety, positioned within the fold of the tetraboron framework [3]. This out-of-plane displacement is approximately 5.6 pm and contributes to the overall three-dimensional structure of the molecule [3] [9].
Electronic structure: The electron density in the B-H-B bridges is not evenly distributed, with a greater concentration toward one boron atom than the other [24] [35]. This asymmetry reflects the polarized nature of these multicenter bonds and influences the electronic properties of the molecule [24] [35].
Spectroscopic signatures: The B-H-B bridges in tetraborane(10) give rise to distinctive spectroscopic features, particularly in infrared and NMR spectroscopy [36]. These spectroscopic signatures provide valuable information about the nature and strength of the bridging interactions [34] [36].
The hydrogen bridges in tetraborane(10) exemplify the unique bonding arrangements that can occur in electron-deficient compounds, where conventional two-center two-electron bonds are insufficient to achieve molecular stability [24] [35].
The structural parameters of tetraborane(10), including bond lengths and angles, have been determined through various experimental techniques such as electron diffraction, X-ray crystallography, and spectroscopic methods [3] [9]. These parameters provide crucial information about the molecular geometry and bonding characteristics of the compound [3] [9] [11].
The boron-boron bonds in tetraborane(10) exhibit varying lengths depending on their position within the butterfly framework [3] [9]. The key B-B bond parameters include:
The B(1)-B(2) bond length is approximately 185.6-186.6 pm, representing a direct boron-boron bond within the butterfly structure [3] [9]. This bond is slightly longer than typical B-B single bonds in other boron compounds, reflecting the influence of the surrounding electron-deficient environment [3] [9].
The B(1)-B(3) bond length is shorter, measuring approximately 170.5-173.7 pm [3] [9]. This shorter distance indicates stronger bonding interaction between these boron atoms, which form part of the central "fold" in the butterfly structure [3] [9].
The B-B-B angles within the butterfly framework range from approximately 54.7° to 62.7°, significantly smaller than the ideal tetrahedral angle of 109.5° [11]. This deviation from ideal geometry reflects the constraints imposed by the multicenter bonding and the overall molecular structure [11].
The dihedral angle between the two triangular faces of the butterfly structure (B₁B₂B₃ and B₁B₃B₄) is approximately 117.1-117.2°, defining the overall folded configuration of the molecule [3] [9].
These B-B bond parameters illustrate the non-uniform nature of the boron framework in tetraborane(10) and highlight the influence of electron deficiency and multicenter bonding on the molecular geometry [3] [9] [11].
The terminal boron-hydrogen bonds in tetraborane(10) involve direct connections between boron atoms and hydrogen atoms that are not involved in bridging interactions [3] [9]. These terminal B-H bonds exhibit distinct structural parameters:
The average B-H terminal bond length ranges from approximately 119.4 to 122.1 pm, which is consistent with typical B-H single bonds in other boron hydrides [3] [9]. These relatively short bond lengths indicate strong, localized bonding interactions between the boron and hydrogen atoms [3] [27].
The terminal B-H bonds associated with B(1) atoms have lengths of approximately 122.1 pm, while those associated with B(2) atoms are slightly shorter at approximately 119.4-121.0 pm [3] [9] [27]. This slight variation reflects the different electronic environments of the boron atoms within the molecular framework [3] [9].
The H-B-H angles in terminal BH₂ groups are approximately 122.7°, which is close to the ideal 120° for trigonal planar geometry [3] [11]. This suggests that the boron atoms in these groups adopt a hybridization state approaching sp² [3] [11].
The H-B-B angles involving terminal hydrogens range from approximately 108.7° to 115.1°, showing some deviation from ideal tetrahedral geometry due to the constraints of the overall molecular structure [11].
The terminal B-H bond parameters in tetraborane(10) provide important information about the localized bonding interactions in the molecule and contribute to our understanding of its overall electronic structure [3] [9] [11] [27].
The bridging B-H-B bonds in tetraborane(10) exhibit distinctive structural parameters that reflect their three-center two-electron (3c-2e) bonding character [3] [9]. These parameters have been determined through detailed electron diffraction and crystallographic studies [3] [9]:
The B-H bridge bonds are notably asymmetric, with unequal distances between the bridging hydrogen and the two boron atoms it connects [3] [9]. Typically, one B-H distance in each bridge is significantly shorter than the other [3] [9].
The shorter B-H bridge bond length is approximately 126.4-131.5 pm, while the longer B-H bridge bond length is approximately 141.7-148.4 pm [3] [9] [31]. This asymmetry indicates an uneven distribution of electron density within the three-center bond [3] [24].
The B-H-B bridge bond angles range from approximately 82.8° to 100°, significantly smaller than the angles typically observed in conventional two-center bonds [11] [19]. These compressed angles are characteristic of multicenter bonding arrangements [11] [19].
The bridging hydrogen atoms are positioned approximately 5.6 pm above the plane defined by the three boron atoms of each H₂B(HB)₂ moiety, contributing to the three-dimensional structure of the molecule [3].
The asymmetric nature of the B-H bridge bonds in tetraborane(10) is a direct consequence of the electron-deficient character of the molecule and the resulting multicenter bonding arrangements [3] [9] [24]. These structural parameters provide valuable insights into the electronic distribution and bonding characteristics of the compound [3] [9] [24].
Crystallographic studies of tetraborane(10) have provided detailed structural information that complements and extends the findings from gas-phase electron diffraction and spectroscopic investigations [9] [13]. These studies involve the analysis of tetraborane(10) in its crystalline state, offering insights into both molecular geometry and intermolecular interactions [9] [13].
Key findings from crystallographic studies of tetraborane(10) include:
Crystal structure determination: The crystal structure of tetraborane(10) has been determined at various temperatures, including a detailed redetermination at 100 K that provided high-precision structural parameters [9] [13]. These studies confirmed the butterfly-shaped arrangement of the four boron atoms and the positions of the ten hydrogen atoms [9] [13].
Comparison with gas-phase structure: Crystallographic studies have shown good agreement between the solid-state and gas-phase structures of tetraborane(10), indicating that the molecular geometry is not significantly altered by crystal packing forces [9] [13]. This consistency across different phases supports the intrinsic stability of the butterfly structure [9] [13].
Bond parameter precision: X-ray crystallography has allowed for precise determination of bond lengths and angles in tetraborane(10), including the asymmetric B-H-B bridges and the varying B-B distances within the butterfly framework [9] [13]. These measurements have confirmed the structural parameters obtained from electron diffraction studies with comparable or greater precision [9] [13].
Temperature-dependent studies: Crystallographic investigations at different temperatures have provided insights into the thermal behavior of tetraborane(10), including subtle structural changes and vibrational characteristics [9] [13].
Electron density mapping: Advanced crystallographic techniques have been employed to map the electron density distribution in tetraborane(10), providing direct experimental evidence for the multicenter bonding and electron-deficient character of the molecule [24] [35].
These crystallographic studies have contributed significantly to our understanding of the structural chemistry of tetraborane(10), offering a solid-state perspective that complements other experimental and theoretical approaches [9] [13] [24] [35].
Molecular orbital (MO) theory provides a powerful framework for understanding the electronic structure and bonding in tetraborane(10), offering insights that extend beyond classical bonding concepts [17] [37]. The application of MO theory to tetraborane(10) has been facilitated by advanced computational methods, including ab initio calculations at various levels of theory [31] [37].
Key aspects of molecular orbital theory as applied to tetraborane(10) include:
Orbital descriptions: MO calculations reveal the nature and energies of the molecular orbitals in tetraborane(10), including bonding, non-bonding, and anti-bonding orbitals [17] [37]. These calculations show that the bonding in tetraborane(10) involves delocalized molecular orbitals that extend over multiple atoms, particularly in the B-H-B bridges [17] [37].
Three-center bonding: MO theory provides a quantitative description of the three-center two-electron (3c-2e) bonds in tetraborane(10) [17] [26]. In these bonds, three atomic orbitals combine to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding, with the two electrons occupying the bonding orbital [17] [26].
Electron density distribution: Computational studies based on MO theory have mapped the electron density distribution in tetraborane(10), showing the concentration of electron density in bonding regions and the electron-deficient nature of the boron framework [35] [37]. These calculations confirm the asymmetric nature of the B-H-B bridges and the varying strengths of different bonds within the molecule [35] [37].
Vibrational analysis: MO calculations have been used to predict and interpret the vibrational spectra of tetraborane(10), providing assignments for the observed infrared and Raman bands [36] [39]. These calculations help correlate spectroscopic features with specific molecular motions and bonding characteristics [36] [39].
Energetics and stability: MO theory has been applied to investigate the relative energies of different possible structures for tetraborane(10), including the experimentally observed arachno structure and the theoretically predicted bis(diboranyl) isomer [37] [38]. These calculations help explain why certain structural arrangements are favored over others [37] [38].
The application of molecular orbital theory to tetraborane(10) has significantly enhanced our understanding of its electronic structure and bonding, providing a theoretical foundation that complements experimental observations [17] [35] [37] [39].
Tetraborane(10) exemplifies the principles of electron-deficient bonding, a concept fundamental to understanding the chemistry of boron hydrides and related compounds [15] [26]. Electron-deficient bonding occurs when a molecule has fewer valence electrons than would be required for conventional two-center two-electron bonds between all connected atoms [15] [26].
The key principles of electron-deficient bonding as illustrated by tetraborane(10) include:
Insufficient electron count: Tetraborane(10) has 22 valence electrons (12 from four boron atoms and 10 from ten hydrogen atoms), which is insufficient to form conventional two-center two-electron bonds between all connected atoms in the molecule [15] [26]. A conventional bonding scheme would require 26 electrons (13 bonds × 2 electrons per bond) [15].
Multicenter bond formation: To achieve stability despite electron deficiency, tetraborane(10) forms multicenter bonds, particularly three-center two-electron (3c-2e) B-H-B bridges [24] [26]. These multicenter bonds allow the available electrons to be shared among more atoms, effectively distributing the electron density across the molecular framework [24] [26].
STYX notation: The electron-deficient bonding in tetraborane(10) can be described using the STYX notation, which categorizes different types of bonds in boron hydrides [23] [30]. For tetraborane(10), the STYX notation is 4012, indicating four B-H-B bridges (s=4), no three-center B-B-B bonds (t=0), one two-center B-B bond (y=1), and two BH₂ groups (x=2) [23] [30].
Skeletal electron counting: The electron-deficient nature of tetraborane(10) is reflected in its skeletal electron count, which determines its classification as an arachno cluster according to Wade's rules [6] [21]. This electron counting scheme provides a systematic way to relate electronic structure to molecular geometry in electron-deficient compounds [6] [21].
Delocalized bonding: The electron deficiency in tetraborane(10) leads to a degree of electron delocalization across the boron framework, with bonding electrons not confined to specific two-center bonds but rather spread over larger regions of the molecule [24] [35]. This delocalization contributes to the overall stability of the compound despite its electron deficiency [24] [35].